4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide
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Overview
Description
4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organoboron compounds.
Conditions: Typically carried out under inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It aids in the development of biologically active compounds.
Medicine: It is instrumental in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in cross-coupling reactions. The zinc atom facilitates the transfer of the organic group to a palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. This mechanism involves several molecular targets and pathways, including the activation of the palladium catalyst and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylsilane
Uniqueness
Compared to similar compounds, 4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. Its zinc center provides a balance between reactivity and selectivity, making it a preferred choice for many synthetic applications.
Properties
Molecular Formula |
C11H12BrFOZn |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(cyclopropylmethoxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9;;/h1,3-4,9H,5-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
BKTXYGMETGGYJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1COCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
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